molecular formula C14H19N3 B13642572 [3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine

[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine

Cat. No.: B13642572
M. Wt: 229.32 g/mol
InChI Key: DEIROMCSJBBRSH-UHFFFAOYSA-N
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Description

[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine: is an organic compound that belongs to the class of pyrazole derivatives This compound features a pyrazole ring substituted with a tert-butylphenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing pyrazoles is the cycloaddition reaction of hydrazines with α,β-unsaturated carbonyl compounds . The reaction conditions often involve the use of a catalyst, such as silver or copper, and can be carried out under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methanamine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties. The presence of the tert-butylphenyl group and methanamine group can influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine

InChI

InChI=1S/C14H19N3/c1-14(2,3)11-6-4-10(5-7-11)13-8-12(9-15)16-17-13/h4-8H,9,15H2,1-3H3,(H,16,17)

InChI Key

DEIROMCSJBBRSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=C2)CN

Origin of Product

United States

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